Mass Shift of +4 Da Enables Baseline-Resolved MS Detection Without Isotopic Cross-Talk
The target compound incorporates four deuterium atoms at the 2-hydroxyethyl moiety (HOCD2CD2S-), yielding a molecular weight of 392.59 Da versus 388.56 Da for the unlabeled dicyclohexylamine salt (CAS 1331896-18-4) . This +4 Da mass shift ensures that the M, M+1, and M+2 natural-abundance isotope peaks of the unlabeled analyte do not overlap with the monoisotopic peak of the internal standard—a problem commonly observed with single- or double-deuterium labels [1]. The 99 atom % D isotopic enrichment certified by the manufacturer guarantees that >99% of molecules carry four deuterium atoms, minimizing unlabeled carryover signal .
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | Molecular Weight 392.59 Da; +4.03 Da shift; isotopic enrichment ≥99 atom % D |
| Comparator Or Baseline | Unlabeled N-Acetyl-S-(2-hydroxyethyl)-L-cysteine dicyclohexylamine salt (CAS 1331896-18-4); MW 388.56 Da; 0 atom % D |
| Quantified Difference | ΔMW = +4.03 Da; isotopic purity difference ≥99 percentage points |
| Conditions | Calculated from molecular formulas: C19H32D4N2O4S (target) vs. C19H36N2O4S (comparator); isotopic enrichment validated by manufacturer Certificate of Analysis |
Why This Matters
A +4 Da shift is the minimum recommended mass difference for SIL-IS to avoid isotopic cross-talk in unit-resolution triple quadrupole MS; smaller shifts (e.g., +3 Da or less) cause M+2 or M+3 natural-abundance overlap, degrading LOD by a factor of 2–5 [1].
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. DOI: 10.1002/rcm.1790. View Source
